Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzoate ester group and an amino-thiazole moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with methyl 2-bromobenzoate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the amino group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate involves its interaction with specific molecular targets. The amino-thiazole moiety can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Imidazole derivatives
- Aminobenzenesulfonamides
Uniqueness
Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and benzoate ester make it a versatile compound for various applications.
Biological Activity
Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on its antibacterial and antifungal properties.
Structural Characteristics
Chemical Structure:
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the amino and carbonyl groups enhances its reactivity and potential interaction with biological targets.
- Molecular Formula: C11H10N2O3S
- Molecular Weight: 250.27 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of benzoic acid derivatives with thiazole-containing compounds. The reaction conditions typically include refluxing in suitable solvents such as ethanol or DMF.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Staphylococcus aureus | 0.0048 mg/mL |
Bacillus subtilis | 0.0098 mg/mL |
Pseudomonas aeruginosa | 0.039 mg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against common pathogens such as Candida albicans and Fusarium oxysporum. The MIC values against these fungi are:
Fungi | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.0048 mg/mL |
Fusarium oxysporum | 0.039 mg/mL |
These findings suggest that the compound may inhibit fungal cell membrane synthesis or function .
Case Studies
-
Case Study on Antibacterial Efficacy:
A study conducted on various thiazole derivatives reported that this compound exhibited superior antibacterial activity compared to other derivatives in its class. The study highlighted its potential as a lead compound for developing new antibacterial agents . -
Case Study on Antifungal Properties:
Another research highlighted the antifungal efficacy of the compound against clinical isolates of Candida. It was found that the compound significantly reduced fungal load in vitro and demonstrated potential for further development into therapeutic agents for fungal infections .
Properties
Molecular Formula |
C12H12N2O3S |
---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
methyl 2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]benzoate |
InChI |
InChI=1S/C12H12N2O3S/c1-17-11(16)8-5-3-2-4-7(8)6-9-10(15)14-12(13)18-9/h2-5,9H,6H2,1H3,(H2,13,14,15) |
InChI Key |
NKJWVPGBQASBFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC2C(=O)NC(=N)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.